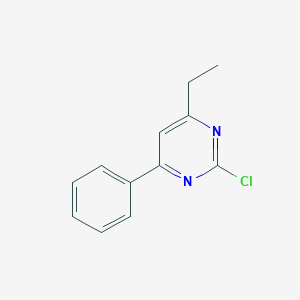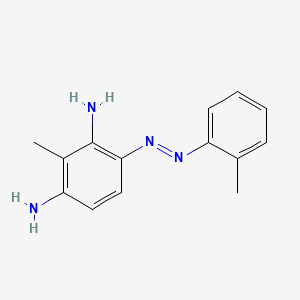
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine, also known as C.I. Solvent Yellow 3 or o-Aminoazotoluene, is an organic compound with the molecular formula C14H15N3 and a molecular weight of 225.29 g/mol . This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) linking two aromatic rings. It is commonly used as a dye in various industrial applications due to its vibrant yellow color.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine typically involves the diazotization of 2-methyl-4-nitroaniline followed by azo coupling with 2-methylaniline. The reaction conditions generally include acidic environments for diazotization and neutral to slightly basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are common to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions typically yield aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Halogens, sulfonic acids, and nitro groups are common substituents introduced under electrophilic substitution conditions.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, aromatic amines, and various substituted aromatic compounds .
科学的研究の応用
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Widely used in the textile, leather, and plastic industries as a dye.
作用機序
The mechanism of action of 2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form aromatic amines, which can further interact with biological molecules, potentially leading to mutagenic and carcinogenic effects. The pathways involved include metabolic activation by liver enzymes and subsequent binding to DNA .
類似化合物との比較
Similar Compounds
- C.I. Solvent Yellow 3
- o-Aminoazotoluene
- Butter Yellow
- Sudan Yellow RRA
- Fast Garnet GBC base
Uniqueness
2-Methyl-4-((2-methylphenyl)azo)-1,3-benzenediamine is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its vibrant yellow color and stability make it particularly valuable in industrial applications compared to other azo dyes .
特性
CAS番号 |
84434-45-7 |
|---|---|
分子式 |
C14H16N4 |
分子量 |
240.30 g/mol |
IUPAC名 |
2-methyl-4-[(2-methylphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4/c1-9-5-3-4-6-12(9)17-18-13-8-7-11(15)10(2)14(13)16/h3-8H,15-16H2,1-2H3 |
InChIキー |
MXALHDCUOQFPNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N=NC2=C(C(=C(C=C2)N)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
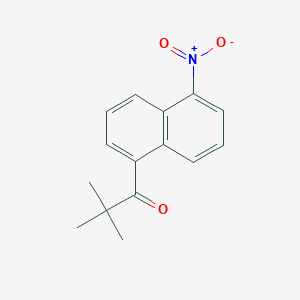
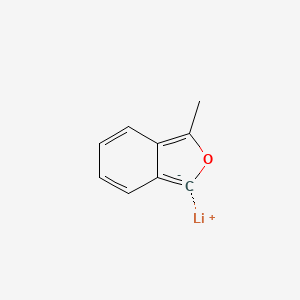


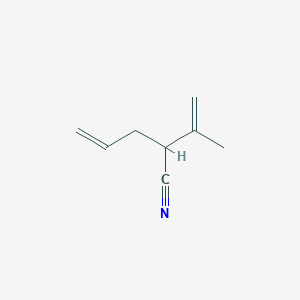
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
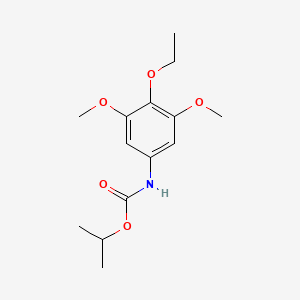
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
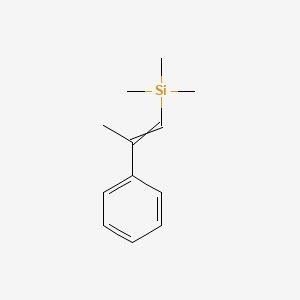
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
![5-Chloro-3-(4-fluorophenyl)-2-[4-(methanesulfonyl)phenyl]thiophene](/img/structure/B14404749.png)
